Cas no 108320-83-8 (Uridine 5'-(trihydrogendiphosphate), P'-(6-aminohexyl) ester, sodium salt (9CI))
108320-83-8 structure
Product Name:Uridine 5'-(trihydrogendiphosphate), P'-(6-aminohexyl) ester, sodium salt (9CI)
Numero CAS:108320-83-8
MF:C15H25N3Na2O12P2
MW:547.298968076706
CID:127910
PubChem ID:117072709
Update Time:2025-04-18
Uridine 5'-(trihydrogendiphosphate), P'-(6-aminohexyl) ester, sodium salt (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Uridine 5'-(trihydrogendiphosphate), P'-(6-aminohexyl) ester, sodium salt (9CI)
- [6-aminohexoxy(hydroxy)phosphoryl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate,sodium
- URIDINE-5'-DIPHOSPHOHEXANOLAMINE SODIUM
- Uridine 5 inverted exclamation marka-diphosphohexanolamine sodium salt
- 108320-83-8
- MFCD00171732
- disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- URIDINE-5/'-DIPHOSPHOHEXANOLAMINE SODIUM
- Uridine 5-diphosphohexanolamine sodium salt
- Uridine 5'-diphosphohexanolamine sodium salt
-
- Inchi: 1S/C15H27N3O12P2.2Na/c16-6-3-1-2-4-8-27-31(23,24)30-32(25,26)28-9-10-12(20)13(21)14(29-10)18-7-5-11(19)17-15(18)22;;/h5,7,10,12-14,20-21H,1-4,6,8-9,16H2,(H,23,24)(H,25,26)(H,17,19,22);;/q;2*+1/p-2/t10-,12-,13-,14-;;/m1../s1
- Chiave InChI: SANNFDKOLWEESB-ZGVJIDJYSA-L
- Sorrisi: P(=O)([O-])(OP(=O)([O-])OCCCCCCN)OC[C@@H]1[C@H]([C@H]([C@H](N2C=CC(NC2=O)=O)O1)O)O.[Na+].[Na+]
Proprietà calcolate
- Massa esatta: 547.07100
- Massa monoisotopica: 547.07088580g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 33
- Conta legami ruotabili: 13
- Complessità: 796
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 4
- XLogP3: niente
- Superficie polare topologica: 233Ų
Proprietà sperimentali
- PSA: 258.14000
- LogP: 0.50220
Uridine 5'-(trihydrogendiphosphate), P'-(6-aminohexyl) ester, sodium salt (9CI) Informazioni sulla sicurezza
- WGK Germania:3
- Termine di sicurezza:WGK Germany 3
Uridine 5'-(trihydrogendiphosphate), P'-(6-aminohexyl) ester, sodium salt (9CI) Letteratura correlata
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
108320-83-8 (Uridine 5'-(trihydrogendiphosphate), P'-(6-aminohexyl) ester, sodium salt (9CI)) Prodotti correlati
- 3387-36-8(Uridine 5′-monophosphate disodium salt)
- 35170-03-7(Uridine 3’-Monophosphate Disodium Salt)
- 10003-94-8(Uridine5'-(pentahydrogen tetraphosphate) (9CI))
- 18354-06-8(1-b-D-Arabinofuranosyluracil 5'-Monophosphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso